2-Methyl-2-phenylpropan-1-amine
Overview
Description
“2-Methyl-2-phenylpropan-1-amine” is a compound with the CAS Number: 21404-88-6 . It has a molecular weight of 149.24 and is known to be a liquid in its physical form . It is classified as a phenethylamine .
Synthesis Analysis
A study has reported the application of immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . Another method to distinguish β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry has been developed .
Molecular Structure Analysis
The InChI code for “2-Methyl-2-phenylpropan-1-amine” is 1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3
. This compound is a structural isomer of amphetamine .
Chemical Reactions Analysis
“2-Methyl-2-phenylpropan-1-amine” and its analogs are known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), respectively, when analyzed by liquid chromatography/mass spectrometry (LC/MS) .
Physical And Chemical Properties Analysis
“2-Methyl-2-phenylpropan-1-amine” has a molecular weight of 149.24 . It is a liquid in its physical form .
Scientific Research Applications
NMR Spectroscopy in Substance Identification
2-Methyl-2-phenylpropan-1-amine has been included in studies concerning the 1H NMR spectra of various psychoactive substances, including a range of phenylethanamines and benzylphenylethanamines. The compilation of such spectra aids forensic and harm-reduction organizations in identifying these compounds, some of which appear sporadically (Chapman, 2017).
Stereoselectivity and Kinetic Control
Research has explored the preparation of pure enantiomers of related compounds, such as (1-methyl-2-phenyl)-ethylamine, using tartaric acid. This study contributes significantly to the pharmaceutical industry and organic chemical research, offering insights into effective, quick, and practical resolution methods for racemic compounds (Dombrády et al., 2019).
Advancements in Organic Synthesis
The compound has relevance in the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles. This process is noted for its gentle conditions, preservation of enantiomeric purity, and its application in the enantioselective synthesis of significant inhibitors (Lifchits & Charette, 2008).
Enzymatic Resolution and Bioamination
The dynamic kinetic resolution of alpha-chiral aldehydes, such as 2-phenylpropanal derivatives, has been investigated using omega-transaminases. This research is crucial for producing optically pure β-chiral primary amines and highlights the importance of medium and substrate engineering in achieving high optical purities (Fuchs et al., 2014).
Microbial Synthesis of Optically Pure Molecules
2-Methyl-2-phenylpropan-1-amine has been involved in stereoselective microbial preparations of chiral aromatic compounds. Various microbial biotransformations have been employed to prepare optically pure molecules from prochiral and/or racemic substrates, contributing significantly to the field of biocatalysis and chiral chemistry (Contente et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-methyl-2-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSGTPMVOJFVIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276876 | |
Record name | 2-methyl-2-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylpropan-1-amine | |
CAS RN |
21404-88-6 | |
Record name | 21404-88-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-2-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-phenylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.